![molecular formula C11H13NO4S2 B5640930 N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B5640930.png)
N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide derivatives often involves reactions between N-sulfonylalkylamines and ynamines, leading to the formation of 2H-1,2-thiazete 1,1-dioxides. These compounds can further undergo electrocyclic ring opening, leading to various heterocyclic structures depending on the substituents involved in the reactions (Tornus et al., 1995). Additionally, the use of Suzuki and Buchwald reactions in the synthesis of thiophene sulfonamide derivatives has been reported, highlighting a scalable methodology for producing these compounds in significant quantities (Pawar, Pansare, & Shinde, 2018).
Molecular Structure Analysis
Investigations into the structural features of related compounds, such as 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides, have provided insights into the molecular configurations and electronic properties of these sulfone derivatives. These studies often utilize various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis, to elucidate the structural characteristics (Savelev et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide derivatives includes their participation in Michael additions with oxygen and sulfur nucleophiles, leading to various substituted thiophenes. Such reactions demonstrate the versatility of these compounds in synthetic chemistry (Otani et al., 2000). Moreover, the cheletropic addition of sulfur dioxide to vinylallenyl sulfoxides and sulfones is another reaction pathway, resulting in dihydrothiophene 1,1-dioxides, showcasing the compounds' reactivity towards sulfur dioxide (Christov & Ivanov, 2004).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1,1-dioxo-N-phenyl-2,5-dihydrothiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-12(10-5-3-2-4-6-10)18(15,16)11-7-8-17(13,14)9-11/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAFLKNYDCZONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,1-dioxo-N-phenyl-2,5-dihydrothiophene-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.